molecular formula C7H13NO3 B3280494 (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid CAS No. 716362-70-8

(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Cat. No. B3280494
CAS RN: 716362-70-8
M. Wt: 159.18 g/mol
InChI Key: MHUFHLAYWGDGHK-RITPCOANSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with different reagents under various conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can provide important information about how the compound behaves in different environments .

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological targets (such as proteins or DNA), and how this interaction leads to a biological response .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

properties

IUPAC Name

(3R,4S)-4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665413
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716362-70-8
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

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